1-(benzylsulfonyl)-N-(2-phenylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine. This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to yield 4-anilino-N-phenethylpiperidine. Finally, this compound is reacted with methanesulfonyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It is believed to bind to opioid receptors, particularly the mu-opioid receptor, which mediates its analgesic effects. The binding of this compound to the receptor activates intracellular signaling pathways that result in pain relief .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acetylfentanyl: Another fentanyl analog with slight structural modifications.
Benzoylfentanyl: A fentanyl derivative with a benzoyl group instead of a methanesulfonyl group.
Uniqueness
N-(2-PHENYLETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its methanesulfonyl group may influence its binding affinity and selectivity for opioid receptors, potentially leading to different therapeutic and side effect profiles .
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-14-13-18-8-3-1-4-9-18)20-12-7-15-23(16-20)27(25,26)17-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
InChI Key |
FSKQVKXZHCHXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.